Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is a chemical compound with the molecular formula C9H8Br2F8O3. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate typically involves the reaction of 4-bromo-3,3,4,4-tetrafluorobutanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: It can undergo oxidation to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, ethers, carbonyl compounds, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate involves its ability to react with nucleophiles and electrophiles due to the presence of reactive bromine and fluorine atoms. These reactions can lead to the formation of various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate.
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) ether: Another compound with similar bromine and fluorine atoms but different functional groups.
Uniqueness
This compound is unique due to its carbonate functional group, which imparts distinct reactivity and stability compared to similar compounds. This makes it valuable in applications requiring specific chemical properties .
Eigenschaften
Molekularformel |
C9H8Br2F8O3 |
---|---|
Molekulargewicht |
475.95 g/mol |
IUPAC-Name |
bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate |
InChI |
InChI=1S/C9H8Br2F8O3/c10-8(16,17)6(12,13)1-3-21-5(20)22-4-2-7(14,15)9(11,18)19/h1-4H2 |
InChI-Schlüssel |
MUQGBJGKZUMVDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.